molecular formula C13H16N2O5 B1387535 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid CAS No. 1000018-44-9

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid

Cat. No.: B1387535
CAS No.: 1000018-44-9
M. Wt: 280.28 g/mol
InChI Key: VWTUGTCIUKZKLA-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a chemical compound with the molecular formula C13H16N2O5 It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 2 of the benzoic acid moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

    Nitration of Benzoic Acid:

    Coupling of the Morpholine and Nitrobenzoic Acid: The final step involves coupling the synthesized morpholine derivative with the nitrated benzoic acid under suitable reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: 5-(2,6-Dimethylmorpholin-4-yl)-2-aminobenzoic acid.

    Esterification: 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoate esters.

    Oxidation: Corresponding alcohols or ketones of the morpholine ring.

Scientific Research Applications

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and morpholine ring can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is unique due to the combination of its morpholine ring, nitro group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)10-3-4-12(15(18)19)11(5-10)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTUGTCIUKZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655680
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-44-9
Record name 5-(2,6-Dimethyl-4-morpholinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The mixture of 5 g 2-nitro-5-chlorobenzoic acid and 15 ml 2,6-dimethylmorpholine is stirred at 120° C. for 6 hours. To the reaction mixture 150 ml of ethyl acetate is added. The precipitated yellow crystalline material is filtered off, dissolved in 15 ml water. The pH of the mixture is set to 6 with acetic acid. The precipitated material is filtered off, washed with water and dried, to obtain 4.2 g of the title compound (MH+:281).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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